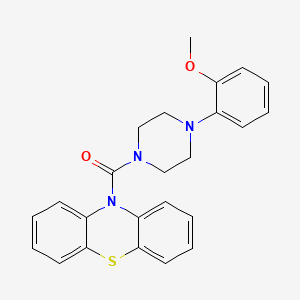

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone, also known as MPK, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPK is a member of the phenothiazine family of compounds, which are known for their diverse pharmacological properties. In

Scientific Research Applications

Tubulin Polymerization Inhibitors

Research has identified derivatives of tricyclic heterocycles, closely related to the chemical structure of interest, as potent inhibitors of tubulin polymerization. These compounds exhibit significant antiproliferative properties against a wide range of cancer cell lines, with some analogs showing low nanomolar GI50 values. The effectiveness of these compounds in inhibiting tumor growth is linked to their ability to induce G2/M phase cell cycle blockade, suggesting their potential as cancer therapeutics. Studies employing Western blotting and molecular docking have shown these compounds bind efficiently to β-tubulin at the colchicine binding site, highlighting their mechanism of action (Prinz et al., 2017).

PPARpan Agonists

Another study describes the efficient synthesis of a potent PPARpan agonist, where the compound's structure involves a similar moiety to "4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone". This agonist has shown promise in modulating peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating metabolism, inflammation, and energy homeostasis. The synthesis pathway outlined offers a strategic approach for developing new therapeutics targeting metabolic disorders (Guo et al., 2006).

Antimicrobial Activities

Compounds bearing a resemblance to the chemical have been synthesized and evaluated for their antimicrobial properties. Some novel triazole derivatives exhibited good to moderate activities against various microorganisms, indicating their potential use as antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights into designing more effective antimicrobial drugs (Bektaş et al., 2007).

Ion-Selective Electrodes

In the realm of analytical chemistry, derivatives similar to "this compound" have been used in the development of ion-selective electrodes, particularly for the detection of ketoconazole, a broad-spectrum antifungal agent. This application underlines the potential of such compounds in creating sensitive and selective sensors for pharmaceutical analysis (Shamsipur & Jalali, 2000).

Environmental and Biological Studies

Synthesis and structural characterization of certain nonylphenol isomers for environmental and biological studies have utilized compounds with structural features similar to the chemical of interest. This research is crucial in understanding the behavior of environmentally relevant substances, such as their estrogenic effects and degradation patterns, contributing to more informed environmental regulation and protection efforts (Boehme et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of similar compounds has been found in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s function, potentially influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . Therefore, the compound’s action could potentially influence these pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound could potentially influence the contraction of smooth muscles in various parts of the body . .

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-29-21-11-5-2-8-18(21)25-14-16-26(17-15-25)24(28)27-19-9-3-6-12-22(19)30-23-13-7-4-10-20(23)27/h2-13H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPNLQIAEXSAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

![N-(2,6-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2376142.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)

![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)

![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)

![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)

![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)